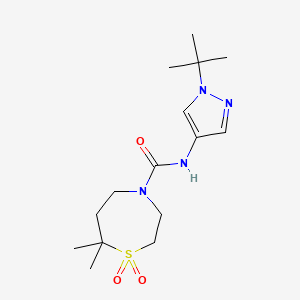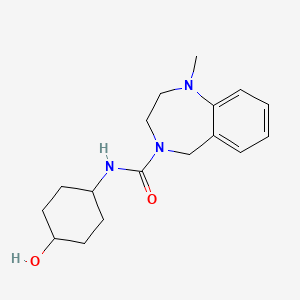
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the fourth position of the pyridine ring, an amine group at the second position, and a tert-butylsulfonylethyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine typically involves multiple steps. One common method includes the bromination of pyridin-2-amine followed by the introduction of the tert-butylsulfonylethyl group. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The tert-butylsulfonylethyl group can be introduced through a nucleophilic substitution reaction using tert-butylsulfonyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butylsulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of amine derivatives.
科学的研究の応用
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the tert-butylsulfonylethyl group can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 4-bromo-N-(2-methylsulfonylethyl)pyridin-2-amine
- 4-chloro-N-(2-tert-butylsulfonylethyl)pyridin-2-amine
- 4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-3-amine
Uniqueness
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine is unique due to the specific positioning of the bromine atom and the tert-butylsulfonylethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2S/c1-11(2,3)17(15,16)7-6-14-10-8-9(12)4-5-13-10/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODIXLLVWBMONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCNC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7448952.png)
![2-(2-Spiro[3,5-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-4-ylethoxy)acetic acid](/img/structure/B7448954.png)
![2-[[3-(Dimethylamino)cyclobutyl]methylsulfamoyl]-4-methoxybenzoic acid](/img/structure/B7448957.png)
![2-[1-[(1-Methyl-2,3-dihydroindol-6-yl)sulfonyl]piperidin-3-yl]acetic acid](/img/structure/B7448958.png)
![5-[But-2-ynyl(methyl)sulfamoyl]-3-fluoro-2-methylbenzoic acid](/img/structure/B7448966.png)
![N-[[4-[6-(2,6-difluorophenyl)pyridazin-3-yl]morpholin-2-yl]methyl]acetamide](/img/structure/B7448971.png)

![4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B7448986.png)
![3-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7448994.png)
![N-[[1-(1,1-dioxo-1,4-thiazinane-4-carbonyl)piperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B7449021.png)
![3-methylsulfonyl-N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7449027.png)

![1-[[3-Chloro-4-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7449056.png)
![1-[[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7449063.png)
